Phorbasin B

Description

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

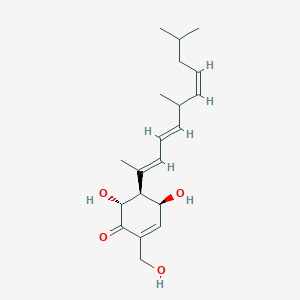

(4S,5S,6R)-5-[(2E,4E,7Z)-6,10-dimethylundeca-2,4,7-trien-2-yl]-4,6-dihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C20H30O4/c1-13(2)7-5-8-14(3)9-6-10-15(4)18-17(22)11-16(12-21)19(23)20(18)24/h5-6,8-11,13-14,17-18,20-22,24H,7,12H2,1-4H3/b8-5-,9-6+,15-10+/t14?,17-,18-,20+/m0/s1 |

InChI Key |

MJIIVQGCRUVUTN-KRESHKLDSA-N |

Isomeric SMILES |

CC(C)C/C=C\C(C)/C=C/C=C(\C)/[C@H]1[C@H](C=C(C(=O)[C@@H]1O)CO)O |

Canonical SMILES |

CC(C)CC=CC(C)C=CC=C(C)C1C(C=C(C(=O)C1O)CO)O |

Synonyms |

phorbasin B |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Phorbasin B has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits selective toxicity towards malignant cells while sparing normal cells:

- Cell Lines Tested :

- Human Nasopharyngeal Carcinoma (KB) : IC50 value of 37.001 μM.

- Murine Leukemia (P-388) : IC50 value of 88.803 μM.

- Human Lung Carcinoma (NSCLC-N6) : IC50 value of 74.003 μM.

These findings suggest that this compound may serve as a potential candidate for developing new anticancer therapies, especially for nasopharyngeal carcinoma, which shows the highest sensitivity to this compound .

2. Antimicrobial Properties

This compound has been identified as one of the principal antibacterial constituents in extracts from Phorbas sponges. Its effectiveness against Gram-positive bacteria has been documented:

- Bacterial Strains :

- Staphylococcus aureus

- Micrococcus luteus

The crude ethanol extract containing this compound exhibited substantial antibacterial activity, indicating its potential use in treating bacterial infections .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies have highlighted its ability to inhibit nitric oxide production in activated macrophages:

- IC50 Values : The compound demonstrated significant inhibition with values comparable to known anti-inflammatory agents.

This property suggests that this compound could be explored for therapeutic strategies targeting inflammatory diseases .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 Value (μM) |

|---|---|

| Human Nasopharyngeal Carcinoma | 37.001 |

| Murine Leukemia (P-388) | 88.803 |

| Human Lung Carcinoma (NSCLC-N6) | 74.003 |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Significant |

| Micrococcus luteus | Significant |

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound involved testing against various cancer cell lines. The results indicated that this compound had the highest cytotoxicity against KB cells, making it a promising candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties, researchers isolated compounds from Phorbas sponges and evaluated their effectiveness against multiple bacterial strains. This compound was highlighted as a key component responsible for the observed antibacterial activity, paving the way for its use in pharmaceutical formulations aimed at combating resistant bacterial infections .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Phorbasin B’s reactivity is governed by its unique functional groups:

-

Cyclohexenone ring : A reactive α,β-unsaturated ketone that participates in nucleophilic additions and redox reactions.

-

Conjugated polyene side chain : Susceptible to oxidation, isomerization, and cyclization.

-

Hydroxyl and ester groups : Enable esterification, solvolysis, and dimerization.

Table 1: Key Functional Groups in this compound

| Functional Group | Position | Reactivity Profile |

|---|---|---|

| Cyclohexenone | Core | Michael addition, redox reactions |

| Conjugated diene | C17–C20 | Oxidation, photoisomerization |

| Hydroxyl group | C2 | Esterification, solvolysis |

| Acetate group | C17 | Hydrolysis, transesterification |

Dimerization Reactions

This compound undergoes spontaneous dimerization under mild conditions, forming heterocyclic dimers with a seven-membered ring fused to a taurine residue. This reaction is driven by nucleophilic attack of the taurine sulfonic acid group on the cyclohexenone carbonyl.

Table 2: Dimerization Products of this compound

| Product | Structure Description | Conditions | Reference |

|---|---|---|---|

| Phorbasin E | Dimer with taurine-linked seven-membered ring | Aqueous solution, RT | |

| Phorbasin F | Acetylated variant of Phorbasin E | Ethanol storage, RT |

Solvolysis and Artifact Formation

Storage in ethanol leads to solvolysis, producing ethoxy derivatives. These artifacts arise via nucleophilic substitution at the acetate group (C17) or hydroxyl group (C2).

Table 3: Solvolysis Products of this compound

| Product | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| Phorbasin I | Ethoxylation at C17 | Ethanol, prolonged storage | C17 acetate → ethoxy group |

| Phorbasin J | Di-ethoxylation at C2 and C17 | Ethanol, acidic catalyst | C2 hydroxyl and C17 acetate → ethoxy groups |

Stability and Decomposition Pathways

This compound is thermally and photolytically unstable due to its conjugated polyene system:

-

Oxidation : The diene side chain (C17–C20) reacts with atmospheric oxygen, forming epoxides or peroxides.

-

Photoisomerization : UV exposure induces cis-trans isomerization of the polyene chain.

-

Hydrolysis : The acetate group at C17 hydrolyzes in aqueous media, yielding free hydroxyl derivatives.

Table 4: Decomposition Pathways

| Pathway | Conditions | Major Products |

|---|---|---|

| Oxidation | O₂, light | Epoxides, hydroxylated derivatives |

| Hydrolysis | Aqueous buffer, pH 7–9 | Phorbasin G (C17 hydroxyl) |

| Photoisomerization | UV light (λ = 254 nm) | cis-Polyene isomers |

Synthetic Modifications

While total synthesis of this compound remains unreported, related analogs (e.g., Phorbasin C) have been synthesized via:

-

Gold-catalyzed cyclization : For constructing the cyclohexenone core.

-

Cross-metathesis : To install the polyene side chain.

Preparation Methods

Evans Aldol Reaction for Stereochemical Control

The cyclohexenone fragment of Phorbasin B, containing three chiral centers, is synthesized via an Evans aldol reaction. Acyl chloride 27 (derived from 4-pentenoic acid) reacts with (4S)-(-)-isopropyl-2-oxazolidinone 28 to form chiral oxazolidinone 29 (87% yield). Subsequent aldol reaction with 3-methyl-2-butenal 30 in the presence of dibutylboron triflate and DIPEA generates diastereomers 32 (d.r. 82:18), establishing the C2 and C3 stereocenters (Scheme 4). Oxidative cleavage with H₂O₂ in a phosphate buffer (pH 7) prevents elimination side reactions, yielding hydroxy ketone 32 in 78% yield.

Table 1: Key Reaction Conditions for Evans Aldol Step

| Parameter | Value |

|---|---|

| Starting Material | Oxazolidinone 29 |

| Aldehyde | 3-Methyl-2-butenal 30 |

| Catalyst | Dibutylboron triflate |

| Base | DIPEA |

| Solvent | CH₂Cl₂ |

| Temperature | -78°C to rt |

| Diastereomeric Ratio | 82:18 |

| Yield | 78% |

Wacker Oxidation and Intramolecular Aldol Condensation

The cyclohexenone ring is formed via Wacker oxidation of intermediate 35 , introducing the α,β-unsaturated ketone moiety. Subsequent ozonolysis of diene 36 generates keto-aldehyde 24 , which undergoes intramolecular aldol condensation using pyridinium p-toluenesulfonate (PPTS) to yield cyclohexenone 23 (61% over two steps). This step is critical for establishing the bicyclic framework.

Side-Chain Elaboration via Baylis-Hillman Reaction

Hydroxymethylation Optimization

The Baylis-Hillman reaction is employed to introduce the hydroxymethyl group at C1 of cyclohexenone 23 . Initial attempts using DMAP or DABCO as catalysts in THF failed, but switching to Bu₃P in CHCl₃-MeOH (1:1) at rt for 48 hours provided hydroxymethylated product 40 in 53% yield (Scheme 8). Competing methoxylation at the primary alcohol position was mitigated by solvent optimization.

Table 2: Baylis-Hillman Reaction Screening

| Catalyst | Solvent | Time | Outcome | Yield |

|---|---|---|---|---|

| DMAP | THF | 21 d | No reaction | - |

| DABCO | THF | 14 d | No reaction | - |

| Bu₃P | CHCl₃-MeOH | 48 h | 40 (major), 41 (minor) | 53% |

Protecting Group Challenges

Selective protection of the primary alcohol in 42 (TBS-protected) proved problematic, with competing deprotection and side reactions observed under acidic conditions. Alternative strategies, such as p-methoxybenzyl (PMB) groups, are proposed to improve stability during subsequent coupling steps.

Catalytic Asymmetric Approaches

Copper-Catalyzed Asymmetric Allylic Alkylation (AAA)

A copper-catalyzed AAA reaction introduces the polyene side chain with enantioselectivity. Grignard reagents react with allylic substrates in the presence of chiral ligands, achieving SN2’/SN2 ratios up to 97:3 and enantiomeric excess (ee) values of 99%. This method is pivotal for constructing the C17–C20 conjugated diene.

Challenges in Total Synthesis

Instability of Intermediate

This compound’s polyene side chain is prone to oxidation and photoisomerization. Stabilization strategies include:

Final Metathesis Step

The planned ring-closing metathesis (RCM) between fragment 21 and 1,4-diene 20 remains unrealized due to premature decomposition of the diene. Alternative catalysts, such as Grubbs-Hoveyda type, are under investigation to improve efficiency.

| Substrate Pair | Catalyst | Ligand | Solvent | Expected Yield |

|---|---|---|---|---|

| 45 + 21 | Pd(OAc)₂ | SPhos | THF-H₂O | 65–75% |

Q & A

Q. How is Phorbasin B structurally characterized, and what spectroscopic methods are essential for its identification?

this compound, a diterpenoid isolated from Phorbas sponges, is characterized using NMR spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) . Key structural features include a cyclohexenone ring and conjugated polyene side chains. For example, coupling constants in NMR and molecular modeling are critical for determining relative stereochemistry . Challenges arise due to its instability, requiring rapid data collection under controlled conditions (e.g., low-temperature NMR) .

Q. What are the primary challenges in isolating this compound from natural sources?

Isolation requires bioassay-guided fractionation combined with reverse-phase HPLC . Key challenges include low natural abundance, structural instability (e.g., decomposition during chromatography), and co-elution with analogs like phorbasin C. Stability can be improved using antioxidant additives (e.g., BHT) in extraction buffers .

Q. How can researchers validate the purity of synthesized this compound analogs?

Purity validation involves HPLC-UV/ELSD coupled with mass spectrometry and ¹H NMR integration . For novel analogs, elemental analysis and X-ray crystallography are recommended to confirm molecular formulas and absolute configurations. Reproducibility requires detailed protocols, including solvent ratios and reaction times .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of this compound derivatives be resolved?

Conflicting stereochemical data (e.g., between computational models and NOE correlations) are resolved via total synthesis of proposed stereoisomers and comparison with natural samples. For example, Macklin et al. synthesized phorbasin C to confirm its absolute configuration, providing a reference for related compounds .

Q. What experimental designs are suitable for studying this compound’s biosynthetic pathway?

Use isotope labeling (e.g., ¹³C-acetate feeding) to trace precursor incorporation, combined with genomic analysis of the sponge microbiome to identify terpene synthase genes. Proposed pathways (e.g., Scheme 4 in Wang et al., 2016) suggest a polyketide-terpenoid hybrid origin, which can be tested via heterologous expression in bacterial systems .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Design SAR experiments by synthesizing analogs with modified side chains (e.g., taurine residues in phorbasin D) and testing cytotoxicity against cancer cell lines (e.g., NCI-60 panel). Use molecular docking to predict interactions with biological targets, validated by surface plasmon resonance (SPR) or ITC .

Q. What statistical methods address variability in this compound’s bioactivity data?

Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to correct for multiple comparisons in high-throughput assays. For smaller datasets, use Bonferroni correction to maintain familywise error rates .

Methodological Considerations

Q. How to resolve co-elution of this compound with structurally similar metabolites during chromatography?

Optimize HPLC parameters (e.g., gradient slope, column temperature) and employ orthogonal methods like hydrophilic interaction chromatography (HILIC) . For trace analogs, use LC-MS/MS with MRM (multiple reaction monitoring) .

Q. What frameworks ensure rigorous hypothesis formulation for this compound research?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, a study on this compound’s anti-inflammatory properties must justify novelty against existing diterpenoid research and address ethical sourcing of marine samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.